molecular formula C14H11F3N4 B6467553 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine CAS No. 2640947-95-9

5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Cat. No.: B6467553
CAS No.: 2640947-95-9
M. Wt: 292.26 g/mol
InChI Key: INOZBAIUKBEWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine: is a synthetic organic compound that features an indole moiety linked to a pyrimidine ring via an amine group. The trifluoroethyl group attached to the nitrogen atom of the pyrimidine ring imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Coupling of Indole and Pyrimidine Rings: The indole and pyrimidine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethylamine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the aforementioned synthetic routes while optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving indole and pyrimidine derivatives.

Medicine

    Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

    Material Science: The compound can be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic amino acids in the active site of enzymes, while the pyrimidine ring can form hydrogen bonds with nucleophilic residues. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-indol-7-yl)pyrimidin-2-amine: Lacks the trifluoroethyl group, resulting in different chemical properties.

    N-(2,2,2-trifluoroethyl)pyrimidin-2-amine: Lacks the indole moiety, affecting its biological activity.

Uniqueness

The presence of both the indole moiety and the trifluoroethyl group in 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4/c15-14(16,17)8-21-13-19-6-10(7-20-13)11-3-1-2-9-4-5-18-12(9)11/h1-7,18H,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOZBAIUKBEWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CN=C(N=C3)NCC(F)(F)F)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.